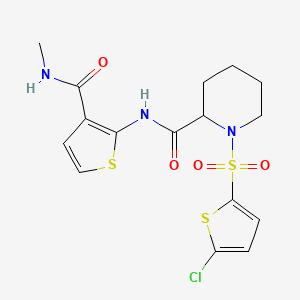![molecular formula C12H19ClN2O B2715701 3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride CAS No. 2034458-23-4](/img/structure/B2715701.png)
3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole hydrochloride, also known as DMOM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMOM belongs to the class of oxazole derivatives and is a potent inhibitor of various enzymes and receptors in the human body.
Mécanisme D'action
3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride exerts its therapeutic effects by inhibiting various enzymes and receptors in the human body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. Inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. This compound has also been found to inhibit the activity of monoamine oxidase, which is responsible for the breakdown of dopamine and other monoamines in the brain. Inhibition of monoamine oxidase leads to an increase in the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the human body. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain. This compound has also been found to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain in Alzheimer's disease. In addition, this compound has been found to have antioxidant properties, which protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride has several advantages for lab experiments. It is a potent inhibitor of various enzymes and receptors in the human body, making it a valuable tool in the study of various diseases. This compound is also relatively easy to synthesize and purify, making it readily available for scientific research. However, this compound has some limitations for lab experiments. It is a highly reactive compound and requires careful handling to avoid degradation or decomposition. This compound is also relatively expensive compared to other compounds used in scientific research.
Orientations Futures
3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride has shown promising results in various scientific research studies, and there are several future directions for its use. One potential direction is the development of this compound derivatives with improved therapeutic properties. Another direction is the study of this compound in combination with other compounds for the treatment of various diseases. This compound can also be studied for its potential use in the treatment of other diseases, such as Huntington's disease and multiple sclerosis. Lastly, the study of this compound in animal models can provide valuable insights into its therapeutic properties and potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a potent inhibitor of various enzymes and receptors in the human body and has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of this compound derivatives with improved therapeutic properties and the study of this compound in combination with other compounds for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride involves the reaction of 3-methylidenepiperidine with 3,5-dimethyl-4-bromomethyl-1,2-oxazole in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed using hydrochloric acid to obtain this compound hydrochloride. The purity of this compound is crucial for its use in scientific research, and various purification methods such as recrystallization and column chromatography are employed to obtain pure this compound.
Applications De Recherche Scientifique
3,5-Dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride has shown promising results in various scientific research studies. It has been studied for its potential therapeutic properties in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress, which is a major cause of neuronal damage in Parkinson's disease.
Propriétés
IUPAC Name |
3,5-dimethyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-9-5-4-6-14(7-9)8-12-10(2)13-15-11(12)3;/h1,4-8H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJUPVZCCOIVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(=C)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2715619.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2715620.png)

![3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2715622.png)

![Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2715624.png)
![1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride](/img/structure/B2715628.png)

![7-Fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2715631.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2715633.png)
![1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2715635.png)
![6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2715636.png)
